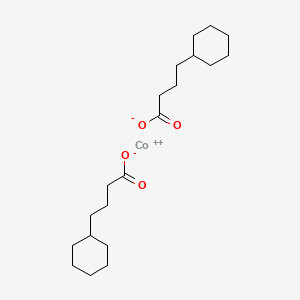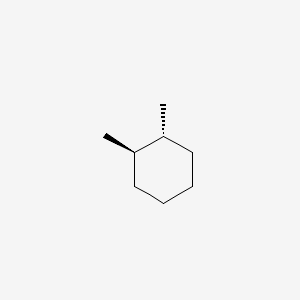
trans-1,2-Dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,2-Dimethylcyclohexane is a cycloalkane . It is a clear, colorless, and flammable liquid with a mild characteristic odor .
Synthesis Analysis
The synthesis of this compound involves the consideration of chair conformations. In the case of this compound, both methyl groups can either be axial or equatorial . The conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular formula of this compound is C8H16 . It has an average mass of 112.213 Da and a monoisotopic mass of 112.125198 Da . It has two defined stereocentres .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by its conformation. The axial methyl group in the molecule creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions . When the methyl group is in the equatorial position, this strain is not present, making the equatorial conformer more stable and favored in the ring flip equilibrium .Physical and Chemical Properties Analysis
This compound has a vapor pressure of 36.6 mmHg at 37.7 °C. It has an assay of 99%, an autoignition temperature of 579 °F, a refractive index n20/D 1.427 (lit.), a boiling point of 123-124 °C (lit.), a melting point of -89 °C (lit.), and a density of 0.77 g/mL at 25 °C (lit.) .Scientific Research Applications
Gas Hydrate Stability Research into the stability boundaries of gas hydrates helped by methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane has shown significant pressure reductions from the pure methane hydrate by forming structure-H hydrates. The investigation into the trans-1,2-dimethylcyclohexane system highlights the limit of the largest-cage occupancy for the structure-H hydrate laid between the 1,2-dimethylcyclohexane stereo-isomers (Nakamura et al., 2003).
Chiral Polymerisation Catalyst Cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid has been identified as a chiral polymerization catalyst with a stereochemically rigid bridge. This compound catalyzes the polymerization of propene with high stereoselectivity, particularly at temperatures above 50°C, showcasing its utility in polymer science (Rieger, 1992).
Orientational Ordering in Nematic Solvents A study on the orientational ordering of various cycloalkane solutes, including this compound, in nematic solvents demonstrates that their ordering can be accurately described by hard-body interactions with the solvent molecules. This insight is crucial for understanding molecular interactions in liquid crystals and related materials (Terzis et al., 1996).
Electrochemical Reduction and Conformational Changes The electrochemical reduction of trans-1,2-diiodocyclohexane, prepared from cyclohexene and iodine, reveals interesting conformational dynamics upon reduction, with distinct behaviors observed for axial and equatorial iodines. This provides a fascinating look into the electrochemical behavior and structural changes of cyclohexane derivatives (Bowyer & Evans, 1988).
Isomerization in Jet Fuel Surrogates Investigations into the pyrolytic chemistry of cis-1,2-dimethylcyclohexane, a component of jet fuel surrogates, have shown the formation of this compound among other products. This study provides essential insights into the kinetic and thermal stability of fuel molecules, critical for the development of renewable energy technologies (Rosado-Reyes & Tsang, 2014).
Mechanism of Action
Mode of Action
The mode of action of trans-1,2-Dimethylcyclohexane is largely determined by its molecular structure. In this compound, both methyl groups are located on opposite sides of the cyclohexane ring . This compound has two chair conformations: one with both methyl groups in axial positions and the other with both in equatorial positions . The conformer with both methyl groups equatorial has no 1,3-diaxial interactions, but there is still 3.8 kJ/mol of strain created by a gauche interaction .
Safety and Hazards
Trans-1,2-Dimethylcyclohexane is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, use it only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of trans-1,2-Dimethylcyclohexane can be achieved through a catalytic hydrogenation reaction of the corresponding alkene, trans-1,2-Dimethylcyclohexene.", "Starting Materials": [ "trans-1,2-Dimethylcyclohexene", "Hydrogen gas", "Catalyst (e.g. platinum, palladium, or nickel)" ], "Reaction": [ "The reaction is carried out in a hydrogenation reactor under high pressure and temperature.", "The trans-1,2-Dimethylcyclohexene is dissolved in a suitable solvent (e.g. ethanol or methanol) and added to the reactor.", "Hydrogen gas is then introduced into the reactor under high pressure (e.g. 50-100 atm) and the temperature is raised to around 100-150°C.", "The catalyst is added to the reactor and the reaction is allowed to proceed for several hours until complete conversion of the alkene to the desired product is achieved.", "The product is then isolated and purified by standard techniques such as distillation or chromatography." ] } | |
CAS No. |
6876-23-9 |
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1S,2S)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
KVZJLSYJROEPSQ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@@H]1C |
SMILES |
CC1CCCCC1C |
Canonical SMILES |
CC1CCCCC1C |
boiling_point |
125.76666666666699 °C |
melting_point |
-69.95 °C |
| 203319-65-7 6876-23-9 |
|
Pictograms |
Flammable; Irritant; Health Hazard |
vapor_pressure |
15.96 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of trans-1,2-Dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. []
A: 13C NMR spectroscopy has proven useful in distinguishing this compound from its cis isomer and other related compounds. [, ]
A: this compound exists as a liquid at room temperature. []
A: Yes, sphalerite (ZnS) has been shown to catalyze the isomerization of this compound to its cis isomer under hydrothermal conditions. [] This reaction is highly specific, with sphalerite acting as a heterogeneous catalyst for the activation of a single carbon-hydrogen bond. []
A: Yes, atomistic simulations have been conducted to investigate this possibility. [] While the simulations showed strong adsorption of this compound enantiomers within the nanotubes, the energy differences between adsorbed enantiomers were negligible, suggesting limited enantiospecificity. []
A: Atomistic and lattice models have been employed to study this phenomenon. [] Results indicate that thermal roughening reduces the differences in enantiospecificity between various chiral Pt surfaces vicinal to (111). [] This suggests that if a chiral adsorbate like this compound is not enantiodiscriminated on one wide-terrace surface near (111), it is unlikely to be enantiodiscriminated on other similar surfaces. []
A: Similar to other alkylcyclohexanes, the solubility of this compound in water increases with increasing temperature. [, ] For instance, raising the temperature from 30 °C to 180 °C increases the solubility by approximately 40 times. []
A: Studies have shown that the solubility of water in alkylcyclohexanes increases with the number of carbon atoms in the molecule. []
A: A solid-phase extraction method has been developed specifically for this purpose. []
A: Single-pulse shock tube experiments have identified this compound, 1-octene, and (cis + trans)-2-octene as the primary products of this compound pyrolysis at temperatures between 1100 and 1200 K and a pressure of approximately 2.5 atm. [] The presence of the octene isomers suggests internal disproportionation reactions occur during pyrolysis. []
A: Mass spectrometric and radiolytic studies have investigated this rearrangement, demonstrating that mixtures of 2,2-dimethylcyclohexanone and 1-acetyl-1-methylcyclopentane are formed when product isomerization is inhibited. [] The relative rates of ring contraction and methyl/hydroxyl group migration are influenced by the stereochemistry of the starting diol (cis or trans). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



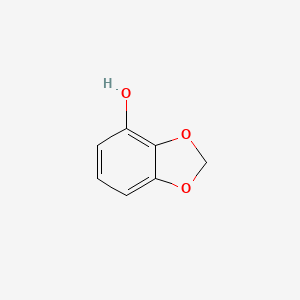
![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)

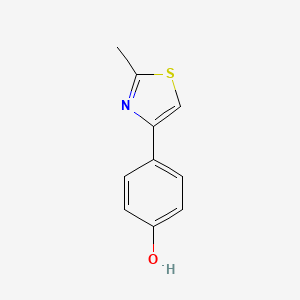


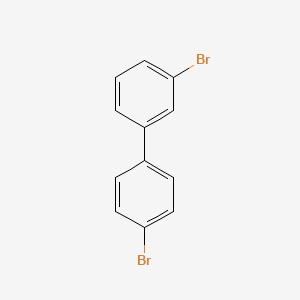
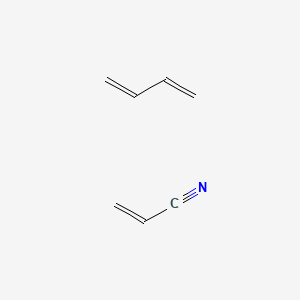
![(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1581365.png)
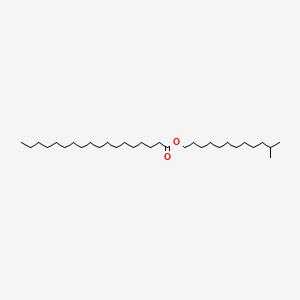
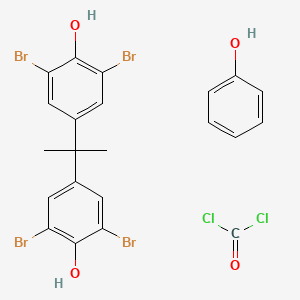
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)
